

Tautomerism in Ethyl 3-Aminocrotonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-aminocrotonate

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Abstract

Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, finding application in the preparation of a wide array of pharmaceuticals and heterocyclic compounds. Its utility is intrinsically linked to its rich tautomeric chemistry, primarily existing in a dynamic equilibrium between its enamine and imine forms. This technical guide provides a comprehensive exploration of the tautomerism of **ethyl 3-aminocrotonate**, detailing the structural and environmental factors that govern the position of the equilibrium. This document furnishes researchers with detailed experimental protocols for the quantitative analysis of the tautomeric mixture using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, it presents illustrative data on the anticipated solvent effects on the tautomeric ratio and includes conceptual diagrams to elucidate the tautomeric relationship and experimental workflows.

Introduction

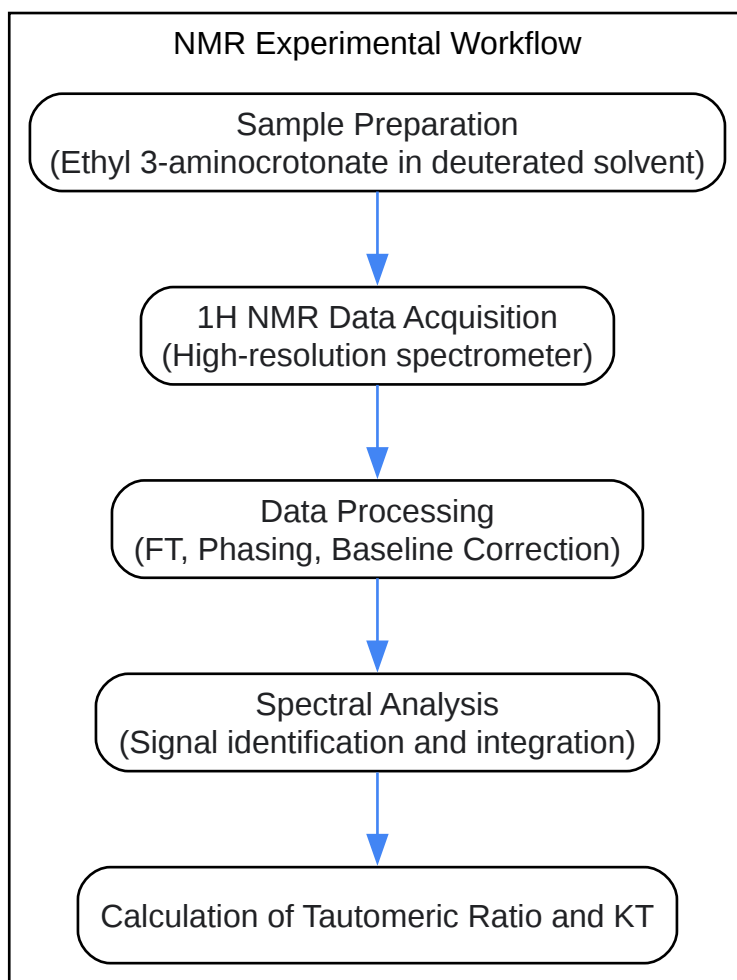
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for the reactivity, stability, and biological activity of molecules.^[1] **Ethyl 3-aminocrotonate**, a β -enamino ester, serves as a classic example of enamine-imine tautomerism. The molecule can exist in two primary tautomeric forms: the enamine (ethyl (Z)-3-aminobut-2-enoate) and the imine (ethyl 3-iminobutanoate). The enamine form is generally considered to be the more stable and

predominant tautomer due to the formation of a conjugated system involving the lone pair of the nitrogen atom, the carbon-carbon double bond, and the carbonyl group of the ester. This conjugation leads to a significant delocalization of electron density, which stabilizes the molecule.

The position of the tautomeric equilibrium is not static and can be influenced by a variety of factors, including the solvent, temperature, and the presence of acidic or basic catalysts. Understanding and controlling this equilibrium is paramount for chemists aiming to harness the specific reactivity of either tautomer in a synthetic pathway. This guide will delve into the theoretical underpinnings of this tautomeric system and provide practical methodologies for its investigation.

The Enamine-Imine Tautomeric Equilibrium

The tautomeric equilibrium of **ethyl 3-aminocrotonate** involves the migration of a proton between the nitrogen atom and the α -carbon. The enamine form possesses a C=C double bond and an amino group, while the imine form has a C=N double bond and a saturated α -carbon.



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References

- 1. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
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